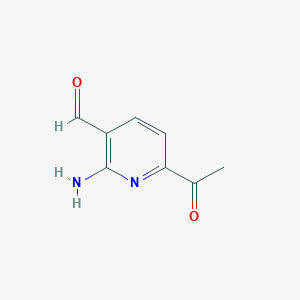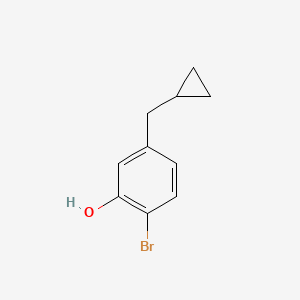
2-Bromo-5-(cyclopropylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(cyclopropylmethyl)phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are phenolic compounds where one or more hydrogen atoms in the benzene ring are replaced by bromine atoms. This specific compound features a bromine atom at the second position and a cyclopropylmethyl group at the fifth position on the phenol ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclopropylmethyl)phenol can be achieved through several synthetic routes. One common method involves the bromination of 5-(cyclopropylmethyl)phenol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Another approach involves the cyclopropylmethylation of 2-bromophenol. This can be done using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenolic group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include de-brominated phenols and reduced phenolic derivatives.
Scientific Research Applications
2-Bromo-5-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes and receptors, while the bromine atom and cyclopropylmethyl group can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(cyclopropylmethyl)phenol
- 2-Bromo-6-(cyclopropylmethyl)phenol
- 2-Chloro-5-(cyclopropylmethyl)phenol
Uniqueness
2-Bromo-5-(cyclopropylmethyl)phenol is unique due to the specific positioning of the bromine atom and the cyclopropylmethyl group. This unique structure imparts distinct chemical and physical properties, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-bromo-5-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C10H11BrO/c11-9-4-3-8(6-10(9)12)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
InChI Key |
QGJQRBUDSSWGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


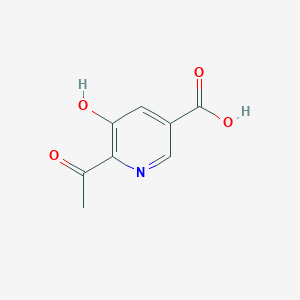
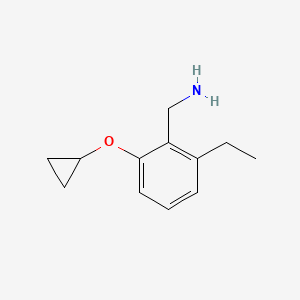

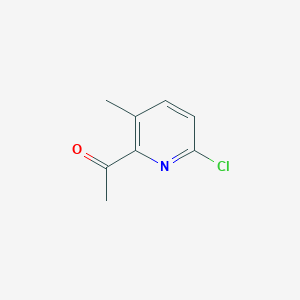
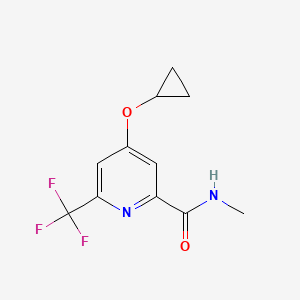
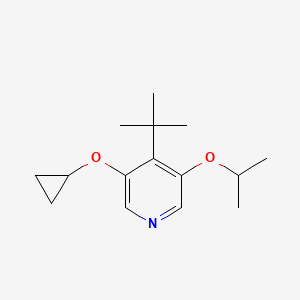
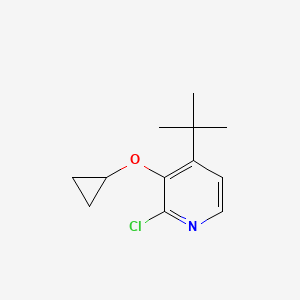
![2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14839621.png)
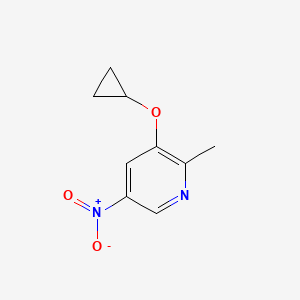
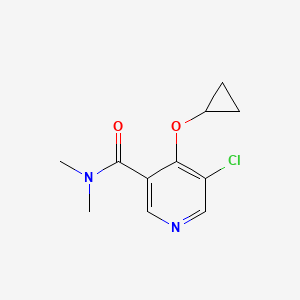
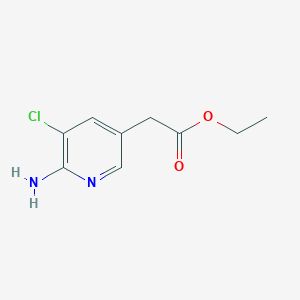
![2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14839636.png)
